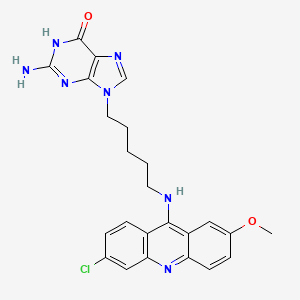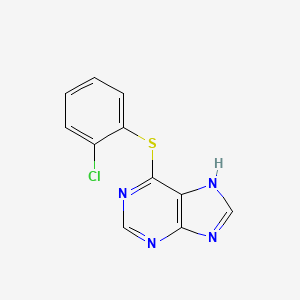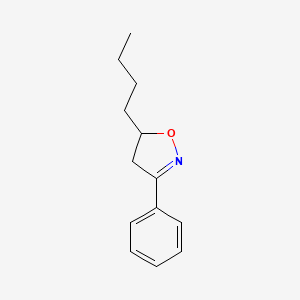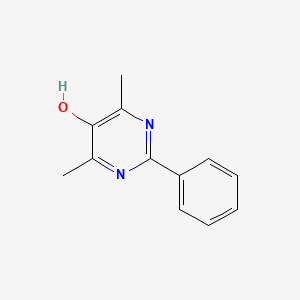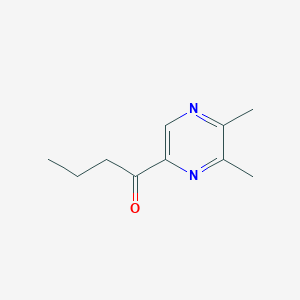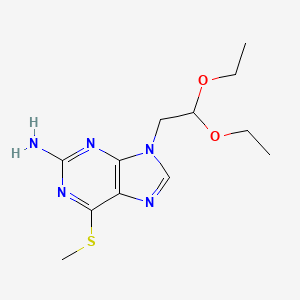
Methylsulfinylethylthiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfinylethylthiamine is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiamine moiety linked to a methylsulfinylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfinylethylthiamine typically involves the reaction of thiamine with a methylsulfinylethylating agent. One common method is the reaction of thiamine hydrochloride with methylsulfinylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the stability of the thiamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methylsulfinylethylthiamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfinylethyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thioether derivatives.
Substitution: The thiamine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methylsulfinylethylthiamine is used as a building block for the synthesis of more complex organosulfur compounds
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its antioxidant properties and its ability to modulate enzyme activity. These properties make it a candidate for the development of new drugs targeting oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
Methylsulfinylethylthiamine exerts its effects primarily through its interaction with enzymes and other proteins. The methylsulfinylethyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiamine moiety can interact with thiamine-dependent enzymes, modulating their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonylethylthiamine: Similar structure but with a sulfone group instead of a sulfoxide.
Ethylthiamine: Lacks the sulfur-containing functional group.
Thiamine disulfide: Contains a disulfide linkage instead of a sulfoxide group.
Uniqueness
Methylsulfinylethylthiamine is unique due to the presence of the methylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological macromolecules, making it more versatile compared to similar compounds.
Eigenschaften
CAS-Nummer |
33071-33-9 |
|---|---|
Molekularformel |
C13H20Cl2N4OS2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-methyl-5-[[4-methyl-5-(2-methylsulfinylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C13H19N4OS2.2ClH/c1-9-12(4-5-20(3)18)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
VZVFDFSUPAHMEN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS(=O)C.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)





